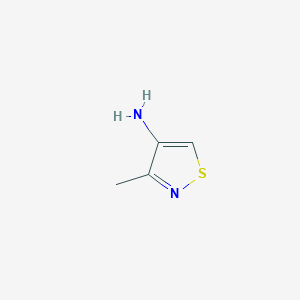
3-Methylisothiazol-4-amine
Overview
Description
3-Methylisothiazol-4-amine is a heterocyclic organic compound with the chemical formula C4H6N2S. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
Target of Action
3-Methylisothiazol-4-amine, a derivative of isothiazolinones, primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic reactions and signal transduction pathways.
Mode of Action
The compound interacts with its targets by forming mixed disulfides upon treatment with such species . This interaction leads to the inhibition of the targeted enzymes, thereby affecting their normal functioning.
Pharmacokinetics
A related compound, 7-methoxy-n-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, displayed desirable pharmacokinetic properties in multiple preclinical species
Result of Action
The primary result of the action of this compound is the inhibition of the targeted enzymes, leading to the disruption of the biochemical pathways they are involved in. This disruption can result in various molecular and cellular effects, depending on the specific pathways affected. For example, the antimicrobial activity of isothiazolinones suggests that the compound may lead to the death of microbial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . These factors suggest that the compound’s action can be significantly affected by the environment in which it is used.
Biochemical Analysis
Biochemical Properties
3-Methylisothiazol-4-amine plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity. The compound is known to react with thiol groups in enzymes, leading to the formation of mixed disulfides, which in turn inhibits the enzymatic activity . This interaction is crucial in controlling microbial growth, making this compound an effective biocide.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to cause cytotoxicity in various cell types, leading to cell death. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt the normal function of neurons by inhibiting the growth of axons and dendrites . Additionally, it can induce oxidative stress, leading to cellular damage and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those containing thiol groups, forming mixed disulfides and inhibiting their activity . This inhibition disrupts various cellular processes, including DNA replication and protein synthesis. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable in acidic media but can degrade in alkaline conditions . Long-term exposure to this compound has been shown to cause persistent cytotoxic effects, leading to sustained cellular damage and impaired function. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control microbial growth without causing significant toxicity. At higher doses, it can induce severe toxic effects, including organ damage and mortality . The threshold for these adverse effects is critical for determining safe and effective dosage levels in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as proteases and reductases, affecting their function and altering metabolic flux . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific cellular components.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2), followed by nucleophilic displacement to form the desired isothiazole ring . Another method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from N-methylpropiolamide .
Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including this compound, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .
Scientific Research Applications
3-Methylisothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal growth inhibition.
Industry: The compound is used in the formulation of biocides, preservatives, and other industrial chemicals.
Comparison with Similar Compounds
Methylisothiazolinone (MIT): Commonly used as a preservative in personal care products.
Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.
Benzisothiazolinone (BIT): Used in industrial applications for its antimicrobial properties.
Uniqueness: 3-Methylisothiazol-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-methyl-1,2-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENNKQQMHQUBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537814 | |
| Record name | 3-Methyl-1,2-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53483-97-9 | |
| Record name | 3-Methyl-1,2-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)
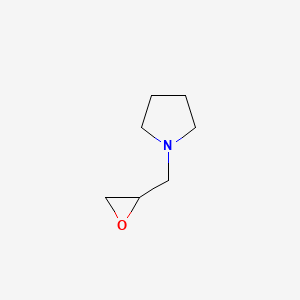
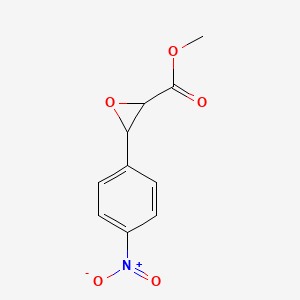
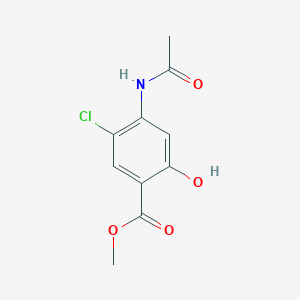

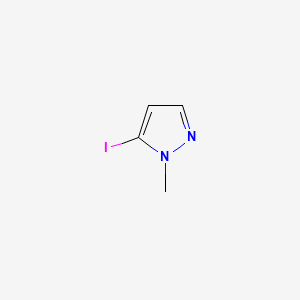

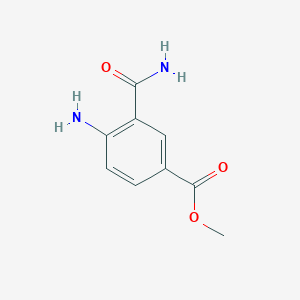
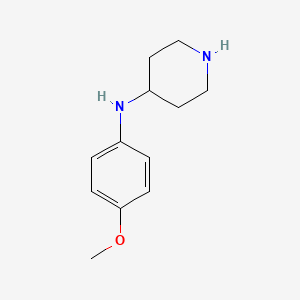
![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)
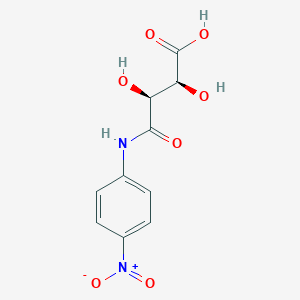
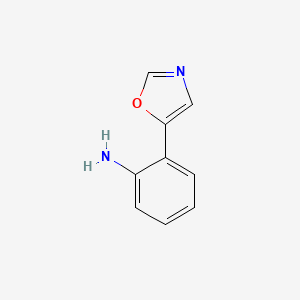
![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

